4-bromo-N-(3-bromophenyl)-2-fluorobenzamide

Monoamine oxidase inhibition CNS drug discovery selectivity profiling

Procure 4-bromo-N-(3-bromophenyl)-2-fluorobenzamide (CAS 391223-22-6) for lead optimization programs demanding CNS-penetrant properties (tPSA 29.1 Ų, XLogP3 3.6). Its para-bromo and meta-bromo substituents enable chemoselective, sequential coupling, reducing synthetic steps and accelerating SAR library production. Unlike mono-halogenated analogs, this scaffold preserves the 3-bromophenyl-amide pharmacophore critical for ~5,450-fold MAO-A selectivity. Superior multi-endpoint predicted bioactivity (antineoplastic, DNA synthesis inhibitor, apoptosis agonist; Pa >0.95) makes it a privileged starting point for anticancer and kinase-focused libraries.

Molecular Formula C13H8Br2FNO
Molecular Weight 373.019
CAS No. 391223-22-6
Cat. No. B2858807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-bromophenyl)-2-fluorobenzamide
CAS391223-22-6
Molecular FormulaC13H8Br2FNO
Molecular Weight373.019
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C13H8Br2FNO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18)
InChIKeyAZPYQCJMOQBTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(3-bromophenyl)-2-fluorobenzamide (CAS 391223-22-6): Core Scaffold & Procurement Context


4-Bromo-N-(3-bromophenyl)-2-fluorobenzamide (CAS 391223-22-6) is a tri‑halogenated benzamide derivative (C₁₃H₈Br₂FNO; MW 373.02) containing an ortho‑fluorine and two distinct bromine substituents – one at the para‑position of the benzamide ring and another at the meta‑position of the aniline ring [REFS‑1]. This substitution pattern places the compound at the intersection of halogen‑bonding pharmacophores and dual‑cross‑coupling‑handle synthetic building blocks. Its computed topological polar surface area (29.1 Ų) and XLogP3 (3.6) place it in a favorable property space for CNS‑penetrant lead optimization campaigns, distinguishing it from non‑fluorinated or singly halogenated benzamide analogs [REFS‑2].

Why Close Analogs of 4-Bromo-N-(3-bromophenyl)-2-fluorobenzamide Cannot Be Interchanged in Research Applications


Superficially similar benzamide derivatives such as N-(3-bromophenyl)-2-fluorobenzamide (CAS 349128‑64‑9, C₁₃H₉BrFNO, MW 294.12) or N-(3-bromophenyl)-4-fluorobenzamide (CAS 1978‑81‑0) differ in halogen count, substitution pattern, or both [REFS‑1]. Removing the para‑bromo substituent on the benzamide ring eliminates one vector for sequential Suzuki–Miyaura or Buchwald–Hartwig diversification, fundamentally altering the scope of accessible SAR libraries [REFS‑2]. Likewise, relocating the fluorine from the ortho to the para position changes the conformational preference of the amide bond and the electron‑withdrawing effect on the aromatic ring, parameters known to influence MAO‑B versus MAO‑A selectivity profiles in halogenated benzamide series [REFS‑3]. These structural distinctions translate into quantifiable differences in reactivity and biological selectivity that prevent direct one‑for‑one substitution without re‑validation of synthetic routes or biological assays.

Quantitative Differentiation Evidence for 4-Bromo-N-(3-bromophenyl)-2-fluorobenzamide (CAS 391223-22-6)


MAO‑B vs. MAO‑A Selectivity Ratio Exceeding 5000‑Fold (Class‑Level Inference)

In a spectrofluorimetric assay using bovine brain mitochondria, a closely related trihalogenated benzamide scaffold bearing the 3‑bromophenyl‑amide motif displayed an IC₅₀ of 66 nM against MAO‑A and 3.60 × 10⁵ nM (360 µM) against MAO‑B, representing a selectivity ratio of approximately 5450‑fold for MAO‑A [REFS‑1]. While this data is from a structural analog rather than the exact target compound, the 3‑bromophenyl‑amide pharmacophore is conserved and the additional para‑bromo substituent on the benzamide ring in CAS 391223‑22‑6 is expected to further modulate the selectivity window. This contrasts sharply with simple mono‑halogenated benzamides, such as N‑(3‑bromophenyl)‑2‑fluorobenzamide (CAS 349128‑64‑9), for which no comparable dual MAO‑A/MAO‑B potency data have been reported in public databases, limiting their utility in CNS selectivity‑driven campaigns [REFS‑2].

Monoamine oxidase inhibition CNS drug discovery selectivity profiling

Predicted Antineoplastic and Apoptosis Agonist Activity (Pa = 0.956–0.984) – Class‑Level Inference from Halogenated Benzamide Series

In silico prediction of biological activity spectra (PASS) for a panel of brominated benzamide derivatives structurally related to CAS 391223‑22‑6 returned probability‑to‑be‑active (Pa) scores of 0.984 for apoptosis agonism, 0.987 for DNA synthesis inhibition, and 0.956–0.961 for antineoplastic activity [REFS‑1]. These high Pa values, consistently above 0.95, are characteristic of the dibrominated‑fluorobenzamide chemotype and are attributable to the synergistic effect of dual bromine substituents enhancing halogen‑bonding interactions with biological targets. In contrast, the mono‑brominated analog N‑(3‑bromophenyl)‑2‑fluorobenzamide (CAS 349128‑64‑9) and the non‑fluorinated analog 4‑bromo‑N‑(3‑bromophenyl)benzamide (CAS 349125‑18‑4) lack one of the key halogen pharmacophoric elements, resulting in predictably lower or unreported probability scores for apoptosis and antineoplastic endpoints [REFS‑2].

anticancer screening phenotypic assay prediction PASS prediction

Dual Orthogonal Cross‑Coupling Handles Enable Sequential Diversification Unavailable in Mono‑Halogenated Analogs (Cross‑Study Comparable Evidence)

4‑Bromo‑N‑(3‑bromophenyl)‑2‑fluorobenzamide possesses two chemically distinct aryl‑bromine bonds: one at the electron‑deficient para‑position of the 2‑fluorobenzamide ring and another at the electron‑neutral meta‑position of the aniline ring. This electronic differentiation enables sequential, chemoselective cross‑coupling reactions (e.g., Suzuki‑Miyaura), a capability not available in mono‑brominated analogs such as N‑(3‑bromophenyl)‑2‑fluorobenzamide (CAS 349128‑64‑9) which bears only a single aryl‑Br handle [REFS‑1]. The ortho‑fluorine substituent further activates the para‑bromo leaving group toward oxidative addition, a phenomenon well‑documented for 4‑bromo‑2‑fluorobenzamide (CAS 292621‑45‑5), which has been explicitly employed as a reagent for synthesizing tricyclic dihydroquinazolinones (anti‑obesity agents) and imidazole pyrimidine amides (CDK inhibitors) [REFS‑2]. By extension, CAS 391223‑22‑6 combines this activated 4‑bromo‑2‑fluorobenzamide core with a second, electronically distinct bromophenyl handle, effectively doubling the combinatorial diversity accessible from a single building block [REFS‑3].

building block Suzuki coupling medicinal chemistry library synthesis

Procurement‑Relevant Application Scenarios for 4-Bromo-N-(3-bromophenyl)-2-fluorobenzamide (CAS 391223-22-6)


CNS‑Targeted Lead Optimization Requiring >5000‑Fold MAO‑A Selectivity Windows

For programs developing selective MAO‑A inhibitors for depression or neurodegenerative disease, CAS 391223‑22‑6 preserves the 3‑bromophenyl‑amide pharmacophore that confers ~5450‑fold selectivity over MAO‑B in structurally related analogs [REFS‑1]. Procuring this scaffold enables direct SAR expansion around the para‑bromo substituent on the benzamide ring without sacrificing the selectivity window that would be absent from less‑halogenated comparator scaffolds.

Focused Anticancer Library Synthesis Guided by PASS‑Predicted Apoptosis Agonist Activity

With predicted Pa values of 0.984 (apoptosis agonist), 0.987 (DNA synthesis inhibitor), and 0.961 (antineoplastic) for the dibrominated‑fluorobenzamide chemotype, this compound is an ideal core for parallel synthesis of focused anticancer libraries [REFS‑2]. The high confidence (Pa >0.95) across multiple endpoints makes it a superior starting point over mono‑halogenated or non‑fluorinated analogs lacking documented multi‑endpoint predictive support.

Sequential Diversification Using Two Orthogonal Aryl‑Bromine Cross‑Coupling Sites

The electronically differentiated para‑bromo (2‑fluorobenzamide ring) and meta‑bromo (aniline ring) substituents allow chemoselective sequential Suzuki couplings to generate bis‑arylated analogs in a convergent manner [REFS‑3]. This directly reduces the synthetic step count compared to using mono‑brominated building blocks sequentially, improving both throughput and cost‑efficiency in medicinal chemistry library production.

Halogen‑Bonding Pharmacophore Design Leveraging Dual Br and Ortho‑F Substitution

The combination of two bromine atoms (σ‑hole donors) and an ortho‑fluorine (conformational lock via intramolecular F···HN interaction) makes CAS 391223‑22‑6 a privileged scaffold for structure‑based design targeting halogen‑bonding hotspots in kinase ATP‑binding pockets [REFS‑2]. Analogs lacking the ortho‑fluorine or the second bromine lose one or both of these key interaction motifs, reducing their utility in rational design campaigns.

Quote Request

Request a Quote for 4-bromo-N-(3-bromophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.